molecular formula C10H7Br2NO2 B14595284 2-(3,5-Dibromophenyl)succinimide CAS No. 60050-35-3

2-(3,5-Dibromophenyl)succinimide

Cat. No.: B14595284
CAS No.: 60050-35-3
M. Wt: 332.98 g/mol
InChI Key: WWFRVMGIVMMUSL-UHFFFAOYSA-N
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Description

2-(3,5-Dibromophenyl)succinimide is an organic compound with the molecular formula C10H7Br2NO2. It belongs to the class of succinimides, which are cyclic imides derived from succinic acid. This compound is characterized by the presence of two bromine atoms attached to the phenyl ring, which significantly influences its chemical properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dibromophenyl)succinimide typically involves the bromination of phenylsuccinimide. One common method is the reaction of phenylsuccinimide with bromine in the presence of a suitable solvent, such as acetic acid or carbon tetrachloride. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow processes or the use of bromine sources that are easier to handle on a large scale. The choice of method depends on factors like cost, safety, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dibromophenyl)succinimide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted succinimides, while oxidation with potassium permanganate can produce dibromo-succinic acid derivatives .

Scientific Research Applications

2-(3,5-Dibromophenyl)succinimide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3,5-Dibromophenyl)succinimide involves its interaction with specific molecular targets. The bromine atoms play a crucial role in its reactivity, allowing it to form covalent bonds with nucleophilic sites on biomolecules. This interaction can disrupt normal cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,5-Dichlorophenyl)succinimide
  • 2-(3,5-Difluorophenyl)succinimide
  • 2-(3,5-Diiodophenyl)succinimide

Uniqueness

2-(3,5-Dibromophenyl)succinimide is unique due to the presence of bromine atoms, which impart distinct chemical properties compared to its chloro, fluoro, and iodo analogs. Bromine atoms are larger and more polarizable, which can influence the compound’s reactivity and interactions with other molecules .

Properties

CAS No.

60050-35-3

Molecular Formula

C10H7Br2NO2

Molecular Weight

332.98 g/mol

IUPAC Name

3-(3,5-dibromophenyl)pyrrolidine-2,5-dione

InChI

InChI=1S/C10H7Br2NO2/c11-6-1-5(2-7(12)3-6)8-4-9(14)13-10(8)15/h1-3,8H,4H2,(H,13,14,15)

InChI Key

WWFRVMGIVMMUSL-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)NC1=O)C2=CC(=CC(=C2)Br)Br

Origin of Product

United States

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